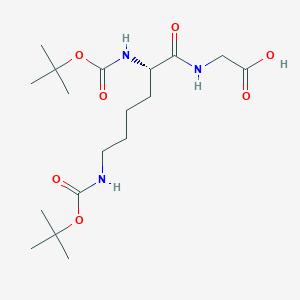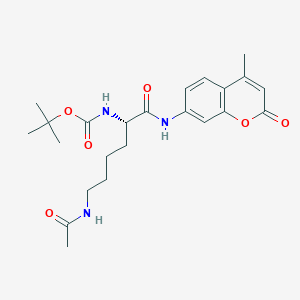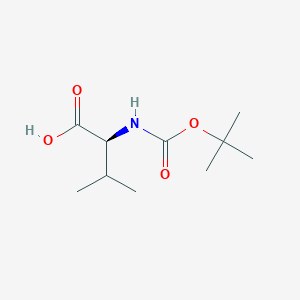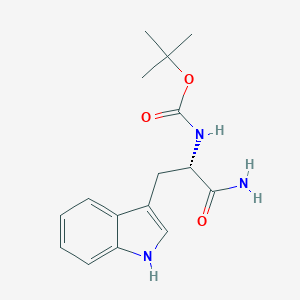
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes benzyloxycarbonyl, tert-butoxycarbonyl, and triisopropylsilanyloxy groups. These functional groups contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino acids with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The triisopropylsilanyloxy (TIPS) group is introduced to protect hydroxyl functionalities. The synthesis may proceed as follows:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Introduction of TIPS Group: The hydroxyl group is protected by reacting with triisopropylsilyl chloride in the presence of a base like imidazole.
Coupling Reactions: The protected amino acid derivatives are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz, Boc, and TIPS groups under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Hydrogenation for Cbz removal, acidic conditions for Boc removal, and fluoride ions for TIPS removal.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl carbon.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoroglutamine: Used in PET imaging and has similar protective groups.
(2S,4R)-4-Methylglutamate: A potent agonist in neurochemical studies.
Uniqueness
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is unique due to its combination of protective groups, which provide stability and reactivity in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis.
Properties
IUPAC Name |
(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBJPHMNRGKEP-PKTZIBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)









